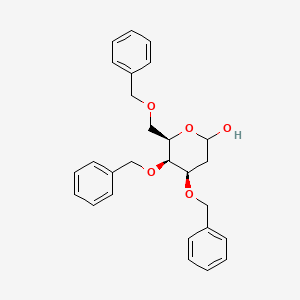

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-MTZHAQACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a key intermediate in glycochemistry and the development of novel therapeutics.[1][2] This versatile building block, with its protected hydroxyl groups, allows for specific modifications at the anomeric position, facilitating the synthesis of complex oligosaccharides and glycoconjugates.[2]

Synthesis Methodology

The synthesis of this compound is most effectively achieved through the hydroboration-oxidation of the corresponding glycal, 3,4,6-Tri-O-benzyl-D-galactal. This method offers excellent regioselectivity, yielding the desired 2-deoxy product.[3][4]

Reaction Scheme:

The overall transformation involves a two-step, one-pot reaction. Firstly, the hydroboration of the glycal with a borane reagent, followed by an oxidative work-up.[5]

Step 1: Benzylation of D-Galactal

To prepare the starting material, commercially available D-galactal can be benzylated.[6]

Step 2: Hydroboration-Oxidation of 3,4,6-Tri-O-benzyl-D-galactal

This is the key step to introduce the hydroxyl group at the anomeric center and a hydrogen at the 2-position.[3]

Experimental Protocol

Materials:

-

3,4,6-Tri-O-benzyl-D-galactal

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydroboration: To a solution of 3,4,6-Tri-O-benzyl-D-galactal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (2.0 eq) is added slowly, followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 eq). The mixture is stirred vigorously at room temperature for 2 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate as the eluent) to afford this compound as a white solid.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₇H₃₀O₅ |

| Molecular Weight | 434.53 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 15H, Ar-H), 5.30 (m, 1H, H-1), 4.95-4.45 (m, 6H, 3 x PhCH₂), 4.10-3.50 (m, 5H, H-3, H-4, H-5, H-6a, H-6b), 2.20-1.70 (m, 2H, H-2a, H-2b). The signals for the anomeric proton (H-1) will appear as a mixture of α and β anomers. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.8-138.0 (Ar-C), 128.5-127.5 (Ar-CH), 97.5 (C-1β), 91.5 (C-1α), 80.0-68.0 (C-3, C-4, C-5, C-6, 3 x PhCH₂), 35.0-30.0 (C-2). The chemical shifts for the anomeric carbon (C-1) will distinguish between the α and β anomers. |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₂₇H₃₀O₅Na [M+Na]⁺: 457.1991; Found: 457.1995. |

| Optical Rotation [α]D | Expected to be a positive value in chloroform. |

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a key synthetic intermediate in carbohydrate chemistry. This protected monosaccharide is a valuable building block for the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. Its benzyl ether protecting groups enhance solubility in organic solvents and provide stability during many synthetic transformations, while the free anomeric hydroxyl group allows for stereoselective glycosylation reactions.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its use in synthetic applications, providing indicators of identity and purity.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₀O₅ | [1] |

| Molecular Weight | 434.53 g/mol | [1] |

| CAS Number | 94189-64-7 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 83-87 °C | [1] |

| Optical Rotation | [α]²⁰/D = +39 to +44° (c=1 in CHCl₃, 24 hrs) | [1] |

| Purity (by HPLC) | ≥ 98% | [1] |

| Storage Conditions | 2-8 °C | [1] |

| Synonyms | 2-Deoxy-D-galactopyranose 3,4,6-tribenzyl ether | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in readily available literature. However, based on established methods in carbohydrate chemistry for analogous compounds, the following sections outline plausible methodologies.

The synthesis of a 2-deoxy-glycoside such as this compound typically starts from a corresponding glycal, in this case, 3,4,6-Tri-O-benzyl-D-galactal. The general strategy involves the electrophilic activation of the glycal double bond followed by the introduction of a hydroxyl group at the anomeric center.

Materials:

-

3,4,6-Tri-O-benzyl-D-galactal

-

Anhydrous Dichloromethane (DCM)

-

m-Chloroperoxybenzoic acid (m-CPBA) or Dimethyldioxirane (DMDO)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Epoxidation of the Glycal: Dissolve 3,4,6-Tri-O-benzyl-D-galactal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA or DMDO in DCM dropwise to the stirred glycal solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting glycal is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Hydrolysis of the Epoxide: The resulting crude epoxide can be hydrolyzed to the desired 2-deoxy-pyranose. While this step can sometimes occur during the aqueous work-up or silica gel chromatography, a separate hydrolysis step might be necessary. This can be achieved under mildly acidic or basic conditions, followed by careful neutralization.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

High-Performance Liquid Chromatography (HPLC): Purity analysis would typically be performed using a reversed-phase HPLC method.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl groups absorb, such as 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to the compound's solubility.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the anomeric proton, the protons on the pyranose ring, the methylene protons of the benzyl groups, and the aromatic protons of the benzyl groups.

-

¹³C NMR: The spectrum would display signals for the carbons of the pyranose ring and the benzyl groups. The chemical shifts of the ring carbons are indicative of the galactose configuration.

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: General characterization workflow for the title compound.

Solubility and Stability

Solubility: While quantitative solubility data in various organic solvents is not readily available, the presence of three benzyl ether groups significantly increases the lipophilicity of the molecule compared to unprotected monosaccharides. Unprotected monosaccharides are generally soluble in water and have low solubility in alcohols and are insoluble in nonpolar organic solvents.[] In contrast, this compound is expected to be soluble in a range of common organic solvents such as chloroform (as indicated by the solvent for optical rotation measurement), dichloromethane, ethyl acetate, and tetrahydrofuran. It is expected to have limited solubility in nonpolar solvents like hexane and poor solubility in water.

Stability: This compound is stable under standard laboratory conditions when stored at the recommended 2-8 °C.[1] The benzyl ether protecting groups are generally stable to a wide range of reaction conditions, including mildly acidic and basic environments. However, they are susceptible to cleavage under strong acidic conditions or through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst). As with many organic molecules, long-term exposure to light, air (oxygen), and high temperatures should be avoided to prevent degradation.

Conclusion

This compound is an important building block in glycoscience. This guide has summarized its key physicochemical properties based on available data. While a detailed, step-by-step synthesis protocol is not widely published, a plausible synthetic route has been proposed based on established chemical principles. The provided information on its properties, proposed synthesis, and characterization methods serves as a valuable resource for researchers in synthetic organic chemistry and drug discovery.

References

The Strategic Role of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose in Modern Carbohydrate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of glycoscience, the synthesis of complex carbohydrates and glycoconjugates is paramount for advancements in drug discovery, vaccine development, and materials science. Among the arsenal of synthetic building blocks, 2-deoxy sugars hold a special significance due to their presence in numerous bioactive natural products, where they often modulate biological potency.[1][2] This guide focuses on 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a versatile and strategically important precursor in the stereoselective construction of 2-deoxy-galactosides.

The primary challenge in the synthesis of 2-deoxyglycosides lies in the absence of a participating group at the C-2 position, which in conventional glycosylations, helps direct the stereochemical outcome of the newly formed glycosidic bond.[1] The strategic use of benzyl protecting groups in this compound offers a robust solution. These "permanent" protecting groups provide exceptional stability across a wide range of reaction conditions, allowing for selective manipulations at other positions of the carbohydrate scaffold without their premature loss.[3][4][5] Furthermore, their presence enhances solubility and stability, making this compound an excellent candidate for various glycosylation reactions.[6]

This document provides a comprehensive overview of the synthesis, properties, and application of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for reaction planning, monitoring, and product characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₅ | [6] |

| Molecular Weight | 434.53 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 83-87 °C | [6] |

| Optical Rotation [α]²⁰/D | +39 to +44° (c=1 in CHCl₃) | [6] |

| CAS Number | 94189-64-7 | [6] |

| Purity | ≥ 98% (HPLC) | [6] |

| Storage | 2-8 °C | [6] |

Synthetic Pathways and Logical Workflows

The synthesis of complex oligosaccharides is a multi-step process requiring careful strategic planning, particularly concerning the choice and manipulation of protecting groups. The following diagrams illustrate the overarching strategy and key transformations involving this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments. These protocols are adapted from established literature procedures and serve as a guide for laboratory synthesis.

Protocol 1: Synthesis of this compound from 3,4,6-Tri-O-acetyl-D-galactal

This multi-step protocol outlines a plausible route to the title compound, starting from a commercially available precursor.

Step 1a: Deacetylation of 3,4,6-Tri-O-acetyl-D-galactal

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous methanol (MeOH).

-

Add a catalytic amount of sodium methoxide (MeONa) solution in MeOH at room temperature.

-

Stir the reaction mixture for 2 hours, monitoring by Thin Layer Chromatography (TLC) until completion.

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure to yield D-galactal, which is used in the next step without further purification.

Step 1b: Synthesis of 3,4,6-Tri-O-benzyl-D-galactal

-

To a solution of D-galactal (1.0 eq) in anhydrous toluene, add dibutyltin oxide (Bu₂SnO, 1.0 eq).

-

Reflux the mixture with a Dean-Stark trap for 4 hours.

-

Cool the solution to room temperature and add cesium fluoride (CsF, 1.5 eq per hydroxyl group to be benzylated) and benzyl bromide (BnBr, 1.2 eq per hydroxyl group).

-

Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 3,4,6-Tri-O-benzyl-D-galactal.

Step 1c: Hydroboration-Oxidation of 3,4,6-Tri-O-benzyl-D-galactal

-

Dissolve 3,4,6-Tri-O-benzyl-D-galactal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C and add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the mixture back to 0 °C and slowly add an aqueous solution of NaOH (e.g., 3 M) followed by the dropwise addition of hydrogen peroxide (H₂O₂, 30% solution).

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purify the residue by silica gel column chromatography to yield this compound.

Protocol 2: Glycosylation using a 2-Deoxy-galactosyl Bromide Donor

This protocol describes the activation of the title compound as a glycosyl bromide and its subsequent coupling with a glycosyl acceptor, a common strategy for forming 2-deoxyglycosidic linkages.[1]

Step 2a: Formation of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Bromide

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add bromotrimethylsilane (TMSBr, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The resulting glycosyl bromide is typically unstable and should be used immediately in the next step. Freeze-drying with benzene can improve stability if immediate use is not possible.[1]

Step 2b: Glycosylation with a Glycosyl Acceptor

-

To a flask containing freshly activated 4 Å molecular sieves, add a solution of the glycosyl acceptor (1.2 eq) and a hindered base such as sym-collidine (1.5 eq) in anhydrous DCM or benzene.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add a solution of the freshly prepared glycosyl bromide from Step 2a in the same solvent dropwise.

-

Stir the reaction at that temperature, allowing it to slowly warm to room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with DCM.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the protected disaccharide.

Quantitative Data on Glycosylation Reactions

The efficiency and stereoselectivity of glycosylation reactions are critical metrics for success. The lack of a C-2 participating group makes controlling the anomeric selectivity in 2-deoxy sugar couplings challenging, often resulting in a mixture of α and β anomers. The final ratio is highly dependent on the specific donor, acceptor, promoter, and solvent used.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield | α:β Ratio | Reference |

| 2-Deoxyglycosyl Bromide | Sugar Acceptor 14 | sym-collidine, 4 Å MS, Benzene | 38% | Not specified | [1] |

| Per-O-benzylated Donors | Various Acceptors | General Lewis Acid | 70-90% | Varies | [3] |

| 3,4,6-tri-O-acetyl-D-galactal | Benzyl alcohol | Perfluorophenylboronic acid, 60 °C | 88% | 2,3-unsaturated | [7] |

| 3,4,6-tri-O-acetyl-D-galactal | Cyclohexanol | Perfluorophenylboronic acid, 60 °C | 75% | 2,3-unsaturated | [7] |

Note: The reactions starting from D-galactal derivatives often proceed via a Ferrier rearrangement, leading to 2,3-unsaturated glycosides, which can be subsequently reduced to the 2-deoxy product.

Conclusion

This compound is a cornerstone building block for the synthesis of complex glycans containing the 2-deoxy-galactose motif. Its benzylated structure provides the requisite stability for multi-step synthetic campaigns, while the absence of the C-2 hydroxyl group, though a challenge for stereocontrol, allows for the construction of linkages found in many biologically important molecules.[1][6] A thorough understanding of the synthetic routes to this donor, its activation, and the factors influencing the stereochemical outcome of its glycosylation reactions is essential for its successful application in research and development. The protocols and data presented in this guide offer a foundational resource for scientists aiming to leverage this versatile molecule in the advancement of carbohydrate chemistry and drug discovery.

References

- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

A Technical Guide to 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose as a Glycosyl Donor Precursor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-deoxy-glycosides is a formidable challenge in carbohydrate chemistry, primarily due to the absence of a participating functional group at the C-2 position to direct stereochemical outcomes.[1][2] This guide provides an in-depth technical overview of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a crucial precursor for generating active glycosyl donors used in the synthesis of complex oligosaccharides and glycoconjugates.[3] We will explore its activation into various glycosylating agents, strategies for controlling stereoselectivity in subsequent glycosylation reactions, representative experimental protocols, and a summary of quantitative outcomes from relevant studies.

Introduction: The Challenge of 2-Deoxy-Glycosylation

2-Deoxy sugars are integral components of numerous biologically active natural products, including antibiotics, anti-cancer agents, and insecticides.[4] The construction of the glycosidic linkages involving these sugars is notoriously difficult. In conventional glycosylations, a participating group (like an acetate or benzoate) at the C-2 position helps shield one face of the pyranose ring, leading to high stereoselectivity (typically 1,2-trans products). The absence of such a group in 2-deoxy donors means that glycosylation reactions often proceed through a highly reactive and planar oxocarbenium ion intermediate, resulting in poor stereocontrol and mixtures of α- and β-anomers.[1][5]

Direct glycosylation strategies, which utilize a pre-formed 2-deoxy glycosyl donor, are more efficient than indirect methods that require additional steps for the introduction and removal of a temporary C-2 participating group.[5][6] this compound serves as a stable, versatile starting material for these direct methods.[3] The benzyl protecting groups offer stability under a wide range of reaction conditions and can be removed cleanly in the final stages of a synthesis via catalytic hydrogenation.[7]

Activation of the Glycosyl Donor Precursor

To be used in a glycosylation reaction, the anomeric hydroxyl group of this compound must be converted into a good leaving group. This "activation" transforms the stable precursor into a potent electrophilic glycosyl donor. The choice of activation method is critical as it influences the donor's reactivity and can impact the stereochemical outcome of the glycosylation.[7]

Common activation strategies include:

-

Glycosyl Halides: Conversion to anomeric chlorides or bromides is a classic activation method. These donors are typically activated by silver or other metal salts under Koenigs-Knorr conditions.[2] Due to their instability, 2-deoxy glycosyl chlorides are often generated in situ from the corresponding glycal.[1][8]

-

Trichloroacetimidates: Reaction with trichloroacetonitrile in the presence of a base (e.g., DBU) forms a stable trichloroacetimidate donor. This is one of the most widely used methods, and the resulting donor is activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[4][7]

-

Glycosyl Phosphites: Anomeric phosphites can be activated with TMSOTf, often at very low temperatures, to achieve β-selective glycosylations.[1]

-

Thioglycosides: While not formed directly from the hemiacetal in one step, thioglycosides are another important class of donors that can be prepared and are activated by various thiophilic promoters.

Glycosylation Pathways and Stereocontrol

Once activated, the glycosyl donor reacts with a nucleophilic glycosyl acceptor (typically an alcohol) in the presence of a promoter. The reaction is believed to proceed through a short-lived, highly electrophilic oxocarbenium ion. The acceptor can then attack this planar intermediate from either the top (α) or bottom (β) face, leading to a mixture of anomeric products.

Achieving high stereoselectivity is the central goal. Several factors can be manipulated to favor one anomer over the other:

-

Solvent and Temperature: Solvent choice can influence the stability of intermediates and the reaction pathway. For instance, solvents like dioxane have been shown to dramatically increase β-selectivity in anomeric O-alkylation reactions.[9] Lowering the reaction temperature can also enhance selectivity.[1]

-

Promoter/Catalyst Systems: The choice of promoter is critical. Modern methods employ sophisticated catalyst systems to control stereochemistry. Gold(I) complexes, for example, have been used to promote SN2-type glycosylations for highly stereoselective synthesis.[10] Similarly, palladium-catalyzed reactions and macrocyclic bis-thiourea catalysts have been developed for β-selective glycosylations.[1][8]

-

Protecting Groups: While the donor itself lacks a C-2 directing group, other protecting groups on the ring can exert subtle electronic and steric influences on the reaction's outcome.[1]

Quantitative Data on Glycosylation Outcomes

The yield and stereoselectivity of glycosylation reactions using 2-deoxy-galactosyl donors are highly dependent on the specific donor, acceptor, and reaction conditions. The following tables summarize representative data from the literature for similar donor systems to provide a quantitative perspective.

Table 1: Representative Glycosylation Reactions with 2-Deoxy-Galactosyl Donors

| Glycosyl Donor System | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|---|

| 2-Deoxy-1-lactol | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside-6-OTf | NaH, Dioxane, 23 °C | 88 | >1:20 | [9] |

| 2-Deoxy-1-lactol | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose-6-OTf | NaH, Dioxane, 23 °C | 85 | >1:20 | [9] |

| 2-Deoxygalactosyl Chloride (in situ) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 1,10-phenanthroline, DCE/MTBE, 25 °C | 82 | >20:1 | [8] |

| 2-Deoxygalactosyl Chloride (in situ) | p-Methoxyphenol | 1,10-phenanthroline, DCE/MTBE, 25 °C | 78 | >20:1 (α only) |[8] |

Table 2: Gold-Catalyzed Glycosylation with 2-Azido-2-Deoxy-β-D-Galactopyranosyl Donors Note: The 2-azido group can be reduced to an amine, making these donors relevant precursors for 2-amino-2-deoxy sugars, a related class.

| Acceptor Type | Acceptor Example | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|

| Primary Alcohol | Galactose-derived | 94 | >20:1 (α only) | [10] |

| Secondary Alcohol | Glucose-derived | 85 | >20:1 (α only) | [10] |

| Tertiary Alcohol | tert-Butanol | 81 | >20:1 (α only) | [10] |

| Phenolic | Cholesterol | 88 | >20:1 (α only) |[10] |

Experimental Protocols

The following are generalized, representative protocols based on common procedures in the literature for the activation of a 2-deoxy sugar and its subsequent use in a glycosylation reaction. Note: These protocols should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Preparation of a 2-Deoxy-Galactosyl Trichloroacetimidate Donor

This protocol is adapted from standard procedures for trichloroacetimidate formation.[7]

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Reaction: Add trichloroacetonitrile (5.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure glycosyl trichloroacetimidate donor.

Protocol 2: TMSOTf-Promoted Glycosylation

This protocol is a general representation of Lewis-acid promoted glycosylation.[4]

-

Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated molecular sieves (4 Å).

-

Solvent Addition: Add anhydrous DCM via syringe to the flask.

-

Cooling: Cool the reaction mixture to -40 °C (or as optimized for specific substrates).

-

Initiation: Add a stock solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise to the cold, stirred suspension.

-

Monitoring: Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC.

-

Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove the molecular sieves, washing with DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to separate the α and β anomers and isolate the desired glycoside product.

Conclusion

This compound is a valuable and versatile precursor in the challenging field of 2-deoxy-glycoside synthesis.[3] While the lack of a C-2 participating group complicates stereocontrol, a range of activation methods and advanced catalytic systems have been developed to address this issue. By carefully selecting the activation strategy, solvent, temperature, and promoter system, researchers can significantly influence the stereochemical outcome of glycosylation reactions. The data and protocols presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to synthesize complex molecules containing the 2-deoxy-galactose motif.

References

- 1. mdpi.com [mdpi.com]

- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Direct and Stereoselective Synthesis of α-Linked 2-Deoxy-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl Protecting Groups in 2-Deoxy Sugar Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the regioselective modification and stereocontrolled synthesis of complex oligosaccharides and glycoconjugates. In the specialized field of 2-deoxy sugars—critical components of numerous bioactive natural products and pharmaceuticals—the absence of a C-2 hydroxyl group introduces unique challenges and demands a robust protective group strategy.[1][2] Among the arsenal of available tools, benzyl-type ethers have established themselves as indispensable for their stability, reliability, and influence on glycosylation outcomes.

This technical guide provides a comprehensive overview of the application of benzyl protecting groups in 2-deoxy sugar chemistry, detailing their properties, strategic implementation, and the experimental protocols for their use.

Core Concepts of Benzyl Ethers in Carbohydrate Chemistry

Benzyl (Bn) ethers are widely regarded as "permanent" or "robust" protecting groups due to their exceptional stability across a broad spectrum of reaction conditions, including strongly acidic and basic environments.[3][4][5] This stability makes them ideal for multi-step syntheses where more labile groups might fail.[4] In the context of 2-deoxy sugars, the non-participating nature of benzyl ethers is crucial. Lacking a C-2 substituent that can direct the stereochemical outcome of a glycosylation reaction, the overall protecting group pattern on the glycosyl donor heavily influences the anomeric selectivity.[6][7]

Advantages:

-

High Stability: Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[3][4]

-

Reliable Introduction: Typically installed in high yields via the Williamson ether synthesis.[8][9]

-

Non-Participating Character: As ethers, they do not provide neighboring group participation, a key factor in controlling stereoselectivity in 1,2-cis glycosidic bond formation.[6]

-

Predictable Removal: Cleaved under well-established catalytic hydrogenation conditions.[3][8]

Disadvantages:

-

Harsh Deprotection: The standard removal method, catalytic hydrogenation, is incompatible with other reducible functional groups such as alkenes, alkynes, azides, and some other protecting groups.[10][11]

-

Global Deprotection Challenges: Simultaneous removal of multiple benzyl groups can sometimes be complicated by the changing solubility of intermediates, potentially leading to incomplete deprotection.[5]

Orthogonal Benzyl-Type Protecting Groups

To overcome the limitations of the standard benzyl group and enable more complex synthetic strategies, several substituted benzyl ethers have been developed. These variants can be cleaved under specific conditions that leave standard benzyl ethers intact, forming the basis of "orthogonal" protection strategies.[12][13]

-

p-Methoxybenzyl (PMB or MPM) Ether: The electron-donating p-methoxy group renders the PMB ether susceptible to oxidative cleavage.[14][15] This allows for its selective removal in the presence of standard benzyl groups using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[14][15] PMB ethers are slightly more acid-labile than Bn ethers but are generally stable to the conditions used for removing many other protecting groups.[15][16]

-

2-Naphthylmethyl (NAP) Ether: The NAP group offers a versatile alternative, demonstrating stability similar to the benzyl group but with additional, orthogonal removal options.[17][18] It can be cleaved under various oxidative conditions, often with reagents like DDQ, sometimes with enhanced selectivity compared to PMB groups.[19][20] This allows for a multi-tiered system of benzyl-type protecting groups within a single synthetic sequence.

The following diagram illustrates the concept of an orthogonal protection strategy, allowing for the sequential unmasking of hydroxyl groups.

Caption: Orthogonal protection and deprotection workflow.

Data Summary: Comparison of Benzyl-Type Protecting Groups

The selection of a protecting group is a critical decision based on the overall synthetic plan. The table below summarizes the key characteristics of common benzyl-type ethers.

| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions | Orthogonality |

| Benzyl | Bn | NaH, BnBr, DMF | H₂, Pd/C (Hydrogenolysis); Na, liq. NH₃ (Birch Reduction)[3][11] | Cleaved under reductive conditions. Stable to most others. |

| p-Methoxybenzyl | PMB, MPM | NaH, PMBCl, DMF | DDQ, CH₂Cl₂/H₂O (Oxidative); TFA (Strong Acid)[14][15][16] | Cleaved oxidatively; stable to hydrogenolysis. |

| 2-Naphthylmethyl | NAP | NaH, NAPBr, DMF | DDQ, CH₂Cl₂/H₂O; HF/Pyridine[19][20] | Cleaved oxidatively; stable to hydrogenolysis. |

| Benzoyl | Bz | BzCl, Pyridine | NaOMe, MeOH (Basic Hydrolysis) | Cleaved under basic conditions; stable to hydrogenolysis and mild acid. |

| Acetyl | Ac | Ac₂O, Pyridine | NaOMe, MeOH (Basic Hydrolysis) | Cleaved under basic conditions; stable to hydrogenolysis. |

Detailed Experimental Protocols

The following sections provide standardized, representative protocols for the introduction and removal of benzyl-type protecting groups on 2-deoxy sugar scaffolds. Note: These are general procedures and may require optimization for specific substrates.

Protocol for General Benzylation (Protection)

This protocol describes the formation of a benzyl ether using the Williamson ether synthesis.

Reaction Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. benchchem.com [benchchem.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel galactosyl donor with 2-naphthylmethyl (NAP) as the non participating group at C-2 position: Efficient synthesis of α-galactosyl ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New insight on 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis: a divergent approach towards a high-mannose type oligosaccharide library - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

Stability of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose under various conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a crucial protected monosaccharide intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and various carbohydrate-based drug candidates.[1] Its benzyl ether protecting groups at the C3, C4, and C6 positions offer stability across a range of chemical transformations while allowing for selective deprotection when required.[1] The absence of a hydroxyl group at the C2 position makes it a key building block for 2-deoxy-galactosides, which are components of numerous bioactive natural products. Understanding the stability of this compound under various conditions is paramount for optimizing reaction conditions, ensuring the integrity of synthetic intermediates, and for the development of robust manufacturing processes.

This technical guide provides an in-depth overview of the stability of this compound under acidic, basic, oxidative, reductive, photolytic, and thermal stress conditions. The information presented herein is a synthesis of data on benzyl-protected sugars, providing a predictive framework for the behavior of the title compound.

Data Presentation: Stability under Various Conditions

The stability of this compound is largely dictated by the lability of the benzyl ether linkages. While generally robust, these protecting groups can be cleaved under specific stress conditions. The following tables summarize quantitative data on the debenzylation of related benzyl-protected sugars, which can be considered indicative of the stability of this compound.

Table 1: Stability under Acidic Conditions

| Acid | Concentration | Temperature (°C) | Time | Substrate (Analogue) | Yield of Debenzylated Product (%) | Reference |

| HCl | 0.1 M | 60 | 24 hours | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Degradation Observed | [2] |

| Trifluoroacetic Acid (TFA) | Neat | Room Temp | 2 hours | Per-O-benzylated Glycoside | >90 | General Knowledge |

Table 2: Stability under Oxidative Conditions

| Reagent | Equivalents | Temperature (°C) | Time | Substrate (Analogue) | Yield of Debenzylated Product (%) | Reference |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 2.3 | Room Temp | 2.5 hours | S-Phenyl 3,4-di-O-benzyl-2-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | 60 | [3] |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 1.5 per benzyl group | Room Temp | <4 hours | C(3)-O-benzyl-tetraacetylglucoside | 84-96 | [4] |

| Ozone (O₃) followed by NaOMe | - | -78 to Room Temp | - | Various O-benzyl protected carbohydrates | High | [5] |

Table 3: Stability under Reductive Conditions (Catalytic Hydrogenation)

| Catalyst | Hydrogen Source | Pressure | Temperature (°C) | Time | Substrate (Analogue) | Conversion/Yield (%) | Reference |

| 10% Pd/C | H₂ (balloon) | 1 atm | Room Temp | Overnight | Per-O-benzyl disaccharide | High | [6] |

| 10% Pd(0) EnCat™ 30NP | H₂ (balloon) | 1 atm | Room Temp | Overnight | Benzyl-protected glucose | 100 | [6] |

| Pd(OH)₂/C (Pearlman's catalyst) | H₂ | 1 atm | Room Temp | 4-24 hours | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | High | General Knowledge |

Experimental Protocols

The following protocols are adapted from established methods for the deprotection of benzylated sugars and can be employed as stability-indicating assays to quantify the degradation of this compound.

Protocol 1: Acidic Stability Assessment

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubation: Maintain the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Time-Point Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching and Dilution: Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase for HPLC analysis.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 5).

Protocol 2: Oxidative Stability Assessment

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in dichloromethane.

-

Stress Condition: To 1 mL of the stock solution, add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5 equivalents per benzyl group) in dichloromethane and 50 µL of water.

-

Incubation: Stir the reaction mixture at room temperature under ambient light or controlled photolytic conditions (e.g., 525 nm irradiation) for a set duration (e.g., 4 hours).[4]

-

Time-Point Sampling and Quenching: At desired intervals, withdraw an aliquot and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Preparation for Analysis: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis.

-

Analysis: Analyze the samples by HPLC (Protocol 5).

Protocol 3: Reductive Stability Assessment (Catalytic Hydrogenation)

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (e.g., 100 mg) in an appropriate solvent (e.g., methanol or ethanol).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate) under an inert atmosphere.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). For a balloon setup, maintain a positive pressure of H₂.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC (Protocol 6) or HPLC (Protocol 5) at regular intervals until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Analysis: Concentrate the filtrate under reduced pressure and analyze the residue by HPLC.

Protocol 4: Photostability Assessment

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

-

Exposure: Expose the solution in a chemically inert, transparent container to a calibrated light source. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Sample: A control sample should be protected from light by wrapping the container in aluminum foil.

-

Sampling and Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC (Protocol 5).

Protocol 5: HPLC Analysis Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice. Phenyl-hexyl or pentafluorophenyl (PFP) columns may offer alternative selectivity for aromatic compounds.[7]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be 60% acetonitrile, increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the benzyl groups exhibit strong absorbance.[8]

-

Quantification: The percentage of intact this compound can be determined by comparing the peak area at each time point to the initial (time 0) peak area. Degradation products will typically appear as new, more polar peaks with shorter retention times.[8]

Protocol 6: TLC Monitoring

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase: A mixture of hexanes and ethyl acetate is commonly used. The ratio should be optimized to achieve an Rf value of approximately 0.3-0.5 for the starting material.

-

Visualization:

-

UV Light: The benzyl groups allow for visualization under short-wave UV light (254 nm), where the compound will appear as a dark spot on a fluorescent background.[9]

-

Iodine: The plate can be placed in a chamber with iodine crystals. The compound will form a temporary yellow-brown complex.[9]

-

Staining: A potassium permanganate stain can be used for visualization, which reacts with the carbohydrate moiety.

-

Mandatory Visualization

The following diagrams illustrate the general degradation pathways for benzyl-protected sugars, which are applicable to this compound.

Caption: Acid-catalyzed degradation pathway of a benzyl ether.

Caption: Reductive cleavage via catalytic hydrogenation.

Caption: Oxidative degradation pathway with DDQ.

Conclusion

This compound exhibits good stability under neutral and basic conditions, which is a key advantage of using benzyl ethers as protecting groups in carbohydrate synthesis. However, it is susceptible to degradation under strong acidic, oxidative, and reductive conditions. A thorough understanding of these stability limitations is essential for the successful application of this important building block in the development of novel therapeutics and complex glycans. The experimental protocols and degradation pathways outlined in this guide provide a framework for assessing the stability of this compound and for the development of robust and reliable synthetic and manufacturing processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a key intermediate in carbohydrate synthesis. The strategic benzylation of the hydroxyl groups at positions 3, 4, and 6 enhances the compound's solubility and stability, making it a valuable building block for the synthesis of complex glycoconjugates and other bioactive molecules. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and presents detailed experimental protocols for data acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the pyranose ring's integrity and the presence of the three benzyl protecting groups. The data presented below is based on a picolinate derivative, and thus the chemical shifts, particularly at the anomeric center (C1), will differ from the free hemiacetal.

Table 1: Representative ¹H NMR Spectral Data of a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Derivative (in CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.79 – 8.74 | m | Aromatic protons (picolinate) |

| 8.13 | d | Aromatic protons (picolinate) |

| 7.98 | d | Aromatic protons (picolinate) |

| 7.84 – 7.77 | m | Aromatic protons (picolinate) |

| 7.45 | m | Aromatic protons (picolinate) |

| 7.39 – 7.21 | m | Aromatic protons (3 x C₆H₅) |

| 6.58 | d | H-1 (α-anomer) |

| 5.98 | dd | H-1 (β-anomer) |

| 5.01 – 4.92 | m | Benzyl CH₂ |

| 4.72 – 4.37 | m | Benzyl CH₂, H-3, H-4, H-5 |

| 4.23 – 4.05 | m | H-6a, H-6b |

| 3.93 | d | Pyranose ring protons |

| 3.81 – 3.52 | m | Pyranose ring protons |

| 2.61 | m | H-2a, H-2b |

Table 2: Representative ¹³C NMR Spectral Data of a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Derivative (in CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 163.7, 163.6 | Carbonyl (picolinate) |

| 150.3, 150.2 | Aromatic carbons (picolinate) |

| 147.7, 147.4 | Aromatic carbons (picolinate) |

| 138.9 – 137.0 | Aromatic carbons (benzyl & picolinate) |

| 128.5 – 125.6 | Aromatic carbons (benzyl & picolinate) |

| 97.1, 95.2 | C-1 (anomeric) |

| 84.9 – 68.3 | C-3, C-4, C-5, C-6, Benzyl CH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl group, aromatic C-H bonds, and C-O ether linkages.

Table 3: IR Spectral Data of a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Derivative [1]

| Wavenumber (cm⁻¹) | Assignment |

| 1743 | C=O stretch (picolinate ester) |

| 1454 | C=C stretch (aromatic) |

| 1366 | C-H bend |

| 1215 | C-O stretch (ester) |

| 1099 | C-O stretch (ether) |

| 1028 | C-O stretch (ether) |

| 745, 698 | C-H out-of-plane bend (aromatic) |

Note: For the free hemiacetal, a broad O-H stretching band would be expected around 3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is typically used for this class of molecules.

Table 4: Mass Spectrometry Data of a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Derivative [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (for C₄₄H₄₁NO₇) | 696.2956 | 696.2951 |

Note: For the free hemiacetal (C₂₇H₃₀O₅), the expected [M+Na]⁺ would be approximately m/z 457.1991.

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data, based on standard practices for protected carbohydrates.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker or Varian) equipped with a broadband probe.

-

Sample Preparation : Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

A standard pulse program (e.g., zg30) is used.

-

Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse program (e.g., zgpg30) is used.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The spectrum can be recorded on a neat sample if it is an oil, or as a thin film by dissolving the solid in a volatile solvent (e.g., chloroform) and depositing it on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile (approximately 1 mg/mL).

-

Data Acquisition : The sample is introduced into the mass spectrometer via direct infusion or through an LC system. The analysis is typically performed in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

-

Data Analysis : The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized protected carbohydrate such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic validation of a protected carbohydrate.

References

Navigating the Synthesis Landscape: A Technical Guide to 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

For researchers, scientists, and drug development professionals, the procurement and quality assessment of key starting materials are critical first steps in the path to discovery. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a vital building block in the synthesis of complex carbohydrates and glycoconjugates.

This document details the commercial sources for this highly specialized carbohydrate derivative, outlines the expected purity levels, and provides detailed experimental protocols for its analysis. The information presented here is intended to empower researchers to confidently source and verify the quality of this important reagent, ensuring the integrity and reproducibility of their scientific endeavors.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview for procurement purposes.

| Supplier | Catalog Number | CAS Number | Purity Specification |

| Chem-Impex | 03289 | 94189-64-7 | ≥ 98% (HPLC)[1] |

| MedChemExpress | HY-W015158 | 94189-64-7 | >98% |

| TCI Chemicals | T1932 | 94189-64-7 | >98.0% (HPLC) |

| LGC Standards | TRC-T778555 | 94189-64-7 | Not specified |

Purity and Characterization

The commercially available this compound is typically offered at a high purity of 98% or greater, as determined by High-Performance Liquid Chromatography (HPLC).[1] This level of purity is generally sufficient for most synthetic applications. However, for exacting applications such as in the development of pharmaceutical ingredients, independent verification of purity and identity is crucial.

The primary methods for characterizing this compound are HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific certificates of analysis for this compound were not publicly available, the following sections provide detailed, adaptable experimental protocols for these analyses based on established methods for closely related benzylated sugars.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the standard method for determining the purity of hydrophobic, protected carbohydrates like this compound. The benzyl groups provide a strong chromophore for UV detection.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point. For potentially better separation of anomers or closely related impurities, a pentafluorophenyl (PFP) or phenyl-hexyl stationary phase can be considered.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. A representative gradient could be:

-

0-20 min: 60% to 95% acetonitrile

-

20-25 min: 95% acetonitrile

-

25-30 min: 95% to 60% acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile or the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound and for assessing the presence of any structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Key expected signals include:

-

Aromatic protons from the benzyl groups (typically in the range of 7.2-7.4 ppm).

-

Methylene protons of the benzyl groups (typically in the range of 4.4-5.0 ppm).

-

Protons of the galactopyranose ring (typically in the range of 3.5-4.2 ppm).

-

The anomeric proton (H-1), which will appear as a distinct signal.

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard carbon spectrum with proton decoupling.

-

Key expected signals include:

-

Aromatic carbons from the benzyl groups (typically in the range of 127-139 ppm).

-

Methylene carbons of the benzyl groups (typically in the range of 70-75 ppm).

-

Carbons of the galactopyranose ring.

-

-

Workflow and Pathway Visualizations

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key conceptual workflows related to the procurement and analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Deoxy-D-galactose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-deoxy-D-galactose and its derivatives. These compounds are of significant interest in biomedical research and drug development due to their roles in vital biological processes, including glycoprotein synthesis, fucosylation, and cellular metabolism. This document details key chemical and enzymatic synthetic routes, provides structured data for synthesized derivatives, outlines experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Introduction to 2-Deoxy-D-galactose and its Derivatives

2-Deoxy-D-galactose is a hexose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This seemingly minor modification has profound biological consequences, making its derivatives valuable tools for studying and modulating cellular functions. These derivatives can act as inhibitors of glycoprotein synthesis, glycolysis, and fucosylation, and have demonstrated potential as antiviral and antitumor agents.[1] Their ability to interfere with phosphate and nucleotide metabolism also makes them useful as trapping agents in cellular studies. The synthesis of these molecules is crucial for advancing research into their therapeutic applications.

Chemical Synthesis of 2-Deoxy-D-galactose Derivatives

The chemical synthesis of 2-deoxy-D-galactose derivatives often starts from readily available precursors such as D-galactose or its corresponding glycal, D-galactal. Key strategies involve the selective deoxygenation at the C-2 position or the functionalization of the double bond in D-galactal.

Synthesis from D-Galactose

A common approach to synthesize 2-deoxy-D-galactose derivatives from D-galactose involves a multi-step process. For instance, the synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose"), a derivative of 2-deoxy-D-galactose, can be achieved from D-galactose in eight steps with a notable overall yield, demonstrating the feasibility of multigram-scale production.[2]

Synthesis from D-Galactal

D-Galactal, a cyclic enol ether of D-galactose, is a versatile starting material for the synthesis of various 2-deoxy-D-galactose derivatives. The double bond between C-1 and C-2 allows for a range of addition reactions to introduce different functionalities at the 2-position.

One powerful method is the azidophenylselenylation of tri-O-acetyl-D-galactal. This reaction introduces an azide group at the C-2 position, which can be subsequently reduced to an amine, providing access to 2-amino-2-deoxy-D-galactose derivatives. The reaction typically involves treating tri-O-acetyl-D-galactal with diphenyl diselenide (Ph₂Se₂), an azide source (like sodium azide or trimethylsilyl azide), and an oxidant such as bis(acetoxy)iodobenzene (BAIB).[3] The choice of solvent significantly impacts the reaction's efficiency and stereoselectivity, with nitrile solvents like acetonitrile or propionitrile often favoring the desired galacto-configuration.[3]

Another common strategy is haloglycosylation , where a halogen and an alcohol are added across the double bond of the glycal. The resulting 2-halo-glycoside can then undergo reductive dehalogenation to yield the 2-deoxy-glycoside.[4]

Enzymatic Synthesis of 2-Deoxy-D-galactose Derivatives

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for preparing activated sugar nucleotides, which are essential donors in glycosylation reactions.

Synthesis of UDP-2-deoxy-D-galactose

Furthermore, UDP-(2-deoxy-2-fluoro)-D-galactose has been successfully prepared enzymatically and used to study the activity of UDP-galactopyranose mutase.[7] This demonstrates the potential of enzymatic routes for creating modified 2-deoxy-D-galactose nucleotide sugars.

Quantitative Data of Synthesized Derivatives

The following tables summarize key quantitative data for representative 2-deoxy-D-galactose derivatives synthesized via the methods described.

| Derivative | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Phenyl 2-azido-3,4,6-tri-O-acetyl-1-seleno-α-D-galactopyranoside | Tri-O-acetyl-D-galactal | Ph₂Se₂, NaN₃, BAIB | Propionitrile | 15 h | >80% (NMR Yield) | [3] |

| 2,6-dideoxy-D-lyxo-hexose | D-galactose | Multi-step | Not specified | Not specified | 25% (overall) | [2] |

Table 1: Summary of Synthetic Yields for 2-Deoxy-D-galactose Derivatives.

| Derivative | 1H NMR Data (δ, ppm) | 13C NMR Data (δ, ppm) | Reference |

| 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose | 6.17 (d, 1H, J = 1.9 Hz, H-1), 5.39–5.50 (m, 2H, H-3, 4), 4.04–4.20 (m, 3H, H-2, 5, 6a), 4.30 (dd, 1H, J = 4.5, 12.4 Hz, H-6b), 2.11, 2.15, 2.17, 2.22 (4 s, 12H, 4 × COCH₃) | 170.8, 170.1, 169.4, 168.3, 91.3, 70.7, 70.6, 65.3, 61.8, 60.5, 20.9, 20.8, 20.7, 20.6 | [8] |

| Ethyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-thio-α-D-galactopyranoside | 5.30–5.42 (m, 3H, H-1, 3, 4), 4.29–4.42 (m, 2H, H-5, 6b), 4.09–4.17 (m, 2H, H-2, 6a), 2.59–2.78 (m, 2H, SCH₂CH₃), 2.09, 2.13, 2.13 (3 s, 9H, COCH₃), 1.35 (t, 3H, J = 7.4 Hz, SCH₂CH₃) | 170.8, 170.0, 169.6, 82.3, 71.3, 68.8, 66.1, 62.8, 62.1, 25.5, 20.8, 20.7, 20.6, 14.7 | [8] |

Table 2: Spectroscopic Data for Selected 2-Deoxy-D-galactose Derivatives.

Experimental Protocols

Protocol 1: Azidophenylselenylation of Tri-O-acetyl-D-galactal

This protocol is adapted from optimized procedures for the synthesis of phenyl 2-azido-2-deoxy-1-selenoglycosides.[3]

Materials:

-

3,4,6-Tri-O-acetyl-D-galactal

-

Diphenyl diselenide (Ph₂Se₂)

-

Sodium azide (NaN₃)

-

Bis(acetoxy)iodobenzene (BAIB)

-

Propionitrile (EtCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) and Ph₂Se₂ (0.6 eq) in anhydrous propionitrile, add NaN₃ (2.0 eq).

-

Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Add BAIB (1.5 eq) portion-wise over 10 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 15-20 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

-

Extract the mixture with EtOAc (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired phenyl 2-azido-3,4,6-tri-O-acetyl-1-seleno-α-D-galactopyranoside.

Protocol 2: Enzymatic Synthesis of UDP-Galactose (Model for UDP-2-deoxy-D-galactose)

This protocol for UDP-galactose synthesis via the Leloir pathway can serve as a model for the synthesis of UDP-2-deoxy-D-galactose, provided the enzymes are active with the 2-deoxy substrate.[5]

Materials:

-

D-galactose (or 2-deoxy-D-galactose)

-

ATP (Adenosine triphosphate)

-

UTP (Uridine triphosphate)

-

Galactokinase (GALK)

-

UDP-glucose pyrophosphorylase (UGPase) or Galactose-1-phosphate uridylyltransferase (GALT) with UDP-glucose

-

Inorganic pyrophosphatase (PPA)

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and UTP.

-

Add D-galactose (or 2-deoxy-D-galactose) to the reaction mixture.

-

Initiate the reaction by adding the enzymes: GALK, UGPase (or GALT), and PPA.

-

Incubate the reaction at 37°C.

-

Monitor the formation of UDP-galactose (or UDP-2-deoxy-D-galactose) using high-performance liquid chromatography (HPLC).

-

Once the reaction reaches equilibrium or completion, terminate it by heat inactivation of the enzymes or by adding a quenching solution like acetonitrile.

-

The product can be purified using anion-exchange chromatography.

Biological Signaling Pathways and Mechanisms of Action

Inhibition of Glycolysis

2-Deoxy-D-galactose, similar to its glucose analog, inhibits glycolysis. The proposed mechanism involves its phosphorylation by galactokinase (or hexokinase) to form 2-deoxy-D-galactose-1-phosphate. This phosphorylated derivative cannot be further metabolized in the Leloir pathway, leading to its accumulation and the depletion of cellular phosphate and ATP.[9] This accumulation can also feedback-inhibit hexokinase and phosphofructokinase, key regulatory enzymes in glycolysis.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") from D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of glycolysis by 2-deoxygalactose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Intermediates in the Synthesis of 2-Deoxy-galactosides

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-deoxy-galactosides, a critical component of many bioactive compounds, presents unique challenges due to the absence of a participating group at the C-2 position, making stereocontrol of the glycosidic linkage a primary obstacle. This guide provides a detailed overview of the core intermediates and synthetic strategies employed to overcome these challenges, offering a valuable resource for researchers in the field of carbohydrate chemistry and drug development.

Core Synthetic Strategies: A Strategic Overview

The construction of the 2-deoxy-galactoside linkage can be broadly categorized into two main approaches: direct and indirect glycosylation.

-

Direct Glycosylation: This strategy involves the direct coupling of a glycosyl donor lacking a C-2 substituent with a glycosyl acceptor. While synthetically more efficient in terms of step count, achieving high stereoselectivity can be challenging.[1]

-

Indirect Glycosylation: This approach utilizes a temporary directing group at the C-2 position of the glycosyl donor. This group facilitates stereoselective glycosylation, after which it is removed to yield the desired 2-deoxy product. This method offers better stereocontrol, albeit at the cost of additional synthetic steps.

Caption: Overview of direct and indirect synthetic strategies.

Glycals: Versatile Central Intermediates

Glycals, cyclic enol ethers of sugars, are arguably the most versatile intermediates in the synthesis of 2-deoxy-galactosides. Tri-O-acetyl-D-galactal is a common starting material.[2] Glycals can be employed in a variety of transformations to generate other key intermediates or to directly form glycosidic linkages.

Caption: Key transformations of galactal intermediates.

Experimental Protocol: Azidochlorination of Tri-O-acetyl-D-galactal

This protocol describes the preparation of 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride from tri-O-acetyl-D-galactal.[3]

Materials:

-

3,4,6-Tri-O-acetyl-D-galactal

-

Acetonitrile (CH₃CN), anhydrous

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium azide (NaN₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to -30 °C.

-

To the cooled solution, add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq).

-

Stir the reaction mixture at -30 °C and monitor its completion by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography.

Glycosyl Halides: Reactive Glycosyl Donors

2-Deoxy-2-halo-galactopyranosyl donors, particularly bromides and iodides, are highly reactive intermediates used in the stereoselective synthesis of 2-deoxy-galactosides.[1][4] Their reactivity and the stereochemical outcome of the glycosylation are influenced by protecting groups and reaction conditions.

| Donor Type | Protecting Groups | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |

| 2-Bromo-galactosyl acetate | 3,4-carbonate, 6-deoxy | Simple Alcohols | TBSOTf, CH₂Cl₂, -78 °C | 60-85 | Highly β-selective | [4] |

| 2-Iodo-galactosyl acetate | 3,4-carbonate, 6-deoxy | Simple Alcohols | TBSOTf, CH₂Cl₂, -78 °C | 70-90 | Highly β-selective | [4] |

| 2-Bromo-galactosyl trichloroacetimidate | 3,4-carbonate, 6-deoxy | Simple Alcohols | TMSOTf, CH₂Cl₂, 0 °C | 65-80 | Highly β-selective | [4] |

Experimental Protocol: Synthesis of 2-Deoxy-2-iodo-β-D-galactopyranosides

This protocol outlines a two-step procedure starting from a galactal for the synthesis of 2-deoxy-β-D-galactopyranosides via an intermediate 2-deoxy-2-iodo species.[5]